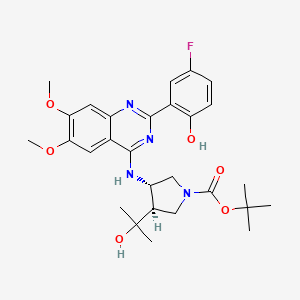![molecular formula C24H20N4O5 B14117249 methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)
methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The presence of benzyl and acetamido groups further enhances its chemical complexity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, pyrimidine derivatives, and benzyl compounds. The key steps in the synthesis may involve:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step may involve nucleophilic substitution reactions.
Acetamido Group Addition: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: This compound shares a similar ester functional group but has a different core structure.
3-Benzyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid: This compound has a similar pyrimidine core but differs in the substituents and overall structure.
Uniqueness
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups and the pyrido[3,2-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H20N4O5 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
methyl 4-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N4O5/c1-33-23(31)17-9-11-18(12-10-17)26-20(29)15-27-19-8-5-13-25-21(19)22(30)28(24(27)32)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,26,29) |
Clave InChI |
CGWVYVSCRDMKMV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)

![(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14117191.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14117194.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117197.png)


![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)





